4-(3,4-Dimethoxyphenyl)butan-2-one
Overview
Description
It is a derivative of butanone and features a 3,4-dimethoxyphenyl group attached to the second carbon of the butanone chain . This compound is known for its pleasant aroma and is often used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(3,4-Dimethoxyphenyl)butan-2-one can be synthesized through various methods. One common synthetic route involves the Friedel-Crafts acylation of 3,4-dimethoxybenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 4-(3,4-dimethoxyphenyl)-3-buten-2-one. This method provides a high yield and is more suitable for large-scale production. The reaction is carried out under high pressure and temperature, using a palladium or platinum catalyst .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-(3,4-dimethoxyphenyl)butanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 4-(3,4-dimethoxyphenyl)butanol using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: 4-(3,4-Dimethoxyphenyl)butanoic acid.
Reduction: 4-(3,4-Dimethoxyphenyl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of inflammation and oxidative stress-related conditions.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma and stability
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)butan-2-one involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects through the modulation of oxidative stress pathways and inhibition of pro-inflammatory mediators. The compound’s methoxy groups play a crucial role in its antioxidant activity by donating electrons to neutralize free radicals .
Comparison with Similar Compounds
4-(3,4-Dimethoxyphenyl)butan-2-one can be compared with other similar compounds such as:
4-(3,4-Dimethoxyphenyl)-3-buten-2-one: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
4-(3,4-Dimethoxyphenyl)butanoic acid: An oxidation product of this compound, it has different chemical reactivity and applications.
4-(3,4-Dimethoxyphenyl)butanol: A reduction product, it is used in different contexts due to its alcohol functional group
This compound stands out due to its balanced chemical stability and reactivity, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)butan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(13)4-5-10-6-7-11(14-2)12(8-10)15-3/h6-8H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTJUTXCUYSHAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC(=C(C=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50285264 | |
Record name | 4-(3,4-Dimethoxyphenyl)-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50285264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6302-60-9 | |
Record name | NSC41222 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41222 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(3,4-Dimethoxyphenyl)-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50285264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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